6-Formyl-1H-indole-2-boronic acid
Description
Properties
IUPAC Name |
(6-formyl-1H-indol-2-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO3/c12-5-6-1-2-7-4-9(10(13)14)11-8(7)3-6/h1-5,11,13-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSIPCUHQDMMCFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1)C=C(C=C2)C=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalyst and Solvent Systems
Optimized conditions from analogous indole-boronate syntheses highlight the efficacy of Pd(PPh₃)₄ in dioxane/water mixtures at 70–95°C. For instance, coupling 6-formyl-1H-indole-2-bromide with bis(neopentyl glycolato)diboron (B₂neop₂) in a 3:1 dioxane/water system at 85°C for 20 hours achieves yields of 78–83%. Alternative catalysts like Pd(dppf)Cl₂ in dimethylformamide (DMF) at 60°C have also demonstrated utility, particularly for sterically hindered substrates.
Table 1: Representative Suzuki-Miyaura Conditions for Boronic Acid Synthesis
| Substrate | Catalyst | Solvent System | Temperature | Yield | Source |
|---|---|---|---|---|---|
| 6-Formyl-1H-indole-2-Br | Pd(PPh₃)₄ | Dioxane/H₂O | 85°C | 83% | |
| 6-Formyl-1H-indole-2-I | Pd(dppf)Cl₂ | DMF/H₂O | 60°C | 54% | |
| 6-Formyl-1H-indole-2-OTf | NiCl₂(dppe) | THF | 70°C | 68% |
Formyl Group Introduction Strategies
The formyl group at the C6 position is introduced via directed ortho-metalation (DoM) or Vilsmeier-Haack formylation. The latter method, using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is particularly effective for indole systems.
Vilsmeier-Haack Formylation
A two-step sequence involves:
-
Protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group to prevent side reactions.
-
Reaction with POCl₃/DMF at 0°C, followed by quenching with aqueous sodium acetate to yield 6-formyl-1H-indole.
This method achieves regioselectivity >90%, though subsequent deprotection (e.g., using trifluoroacetic acid) is required before boronation.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents (DMF, dioxane) enhance catalyst activity but may promote formyl group degradation. Mixed solvent systems (e.g., dioxane/H₂O) mitigate this by stabilizing reactive intermediates. Elevated temperatures (70–95°C) accelerate coupling rates but necessitate rigorous exclusion of oxygen to prevent boronic acid oxidation.
Catalytic Systems
Pd(PPh₃)₄ remains the gold standard for Suzuki-Miyaura reactions, though bulkier ligands (e.g., SPhos) improve yields for electron-deficient substrates. Nickel-based catalysts offer cost advantages but require higher temperatures and exhibit lower functional group tolerance.
Purification and Characterization Techniques
Workup Procedures
Crude products are typically extracted with ethyl acetate, dried over MgSO₄, and concentrated. Trituration with diethyl ether or hexane/ether mixtures removes residual catalysts and byproducts.
Chemical Reactions Analysis
Types of Reactions
6-Formyl-1H-indole-2-boronic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura reactions.
Major Products Formed
Oxidation: 6-Carboxy-1H-indole-2-boronic acid.
Reduction: 6-Hydroxymethyl-1H-indole-2-boronic acid.
Substitution: Various substituted indole derivatives depending on the coupling partner used in Suzuki-Miyaura reactions.
Scientific Research Applications
Chemical Synthesis
6-Formyl-1H-indole-2-boronic acid serves as a crucial building block in organic synthesis, especially in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This reaction is widely utilized for synthesizing complex organic molecules and biaryl compounds, making the compound an essential reagent in synthetic organic chemistry .
Key Reactions:
- Suzuki-Miyaura Coupling: The compound reacts with aryl or vinyl halides to form biaryl derivatives.
- Oxidation and Reduction: It can undergo oxidation to yield 6-carboxy-1H-indole-2-boronic acid and reduction to produce 6-hydroxymethyl-1H-indole-2-boronic acid .
Biological Applications
The biological activity of indole derivatives, including this compound, has been extensively studied, revealing potential antiviral, anticancer, and antimicrobial properties.
Antiviral Activity:
Research indicates that indole compounds can act as fusion inhibitors against HIV by targeting the gp41 protein. Variants of indole derivatives have shown effectiveness in inhibiting viral replication and cell fusion .
Anticancer Properties:
Studies have demonstrated that certain modifications of indole derivatives can enhance their anticancer activities. The presence of the boronic acid moiety facilitates interactions with cellular pathways involved in cancer cell proliferation and apoptosis .
Antimicrobial Activity:
Indole-based compounds have been evaluated for their antibacterial properties, showing promise as broad-spectrum agents against various bacterial strains .
Medicinal Chemistry
In the realm of drug discovery, this compound is explored for its therapeutic potential. Its derivatives are being investigated for their roles in treating diseases such as cancer and viral infections.
Case Studies:
- Combination Therapy Research: Studies investigating the efficacy of combining indole derivatives with existing cancer treatments (e.g., bortezomib) have shown enhanced therapeutic effects .
- Structure-Based Drug Design: Research has focused on designing indole compounds that inhibit viral fusion processes, demonstrating their potential as antiviral agents .
Industrial Applications
The compound is also utilized in the development of advanced materials and reagents in industrial chemical processes. Its unique structural features allow for the synthesis of new materials with desirable properties, such as organic semiconductors and polymers .
Data Table: Comparative Biological Activities
Mechanism of Action
The mechanism of action of 6-Formyl-1H-indole-2-boronic acid is primarily related to its ability to participate in chemical reactions that modify its structure and properties. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations. The indole ring system can interact with biological targets, such as enzymes and receptors, through π-π stacking and hydrogen bonding interactions .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 6-formyl-1H-indole-2-boronic acid with structurally related indole and heterocyclic boronic acid derivatives:
*Calculated based on molecular formula.
Reactivity and Electronic Effects
- The formyl group also allows conjugation with amines or hydrazines for Schiff base formation .
- 6-Fluoro-1H-indole-2-boronic acid pinacol ester : The fluorine substituent (weaker EWG than formyl) imparts less activation of the boronic acid. The pinacol ester requires hydrolysis to liberate the reactive boronic acid, adding a synthetic step .
- 6-(2-Azidoethoxy)-1H-indole : The azide group enables click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) but lacks boronic acid functionality, limiting its utility in cross-coupling .
Research Findings and Challenges
- In contrast, 6-fluoro analogs are often prepared via halogenation or Miyaura borylation .
- Stability : Boronic acids with EWGs (e.g., formyl) may exhibit reduced stability due to increased acidity, necessitating careful handling. Pinacol esters offer improved stability but lower reactivity .
- Biological Relevance : Indole boronic acids are explored as protease inhibitors or imaging agents. The formyl group’s role in targeting biomolecules (e.g., via Schiff base formation) is a unique advantage over fluoro or azide derivatives .
Biological Activity
6-Formyl-1H-indole-2-boronic acid is an indole derivative that has garnered attention due to its diverse biological activities, including potential applications in medicinal chemistry. This article explores its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.
This compound features both a formyl group and a boronic acid group, making it versatile for various chemical reactions. The synthesis typically involves the borylation of indole derivatives, often using rhodium-catalyzed methods with bis(neopentyl glycolato)diboron as the reagent. The compound can undergo oxidation to form carboxylic acids, reduction to alcohols, and substitution reactions such as Suzuki-Miyaura cross-coupling to create carbon-carbon bonds.
Biological Activities
The biological activities of this compound are diverse, with significant implications in medicinal chemistry:
Anticancer Activity
Research indicates that indole derivatives exhibit anticancer properties. For instance, studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and others. The compound's structure allows it to interact with cellular targets involved in cancer progression .
Antiviral Properties
Indole derivatives have also been evaluated for their antiviral capabilities. The presence of the boronic acid group may enhance interactions with viral proteins or enzymes, potentially inhibiting viral replication .
Antioxidant Activity
The antioxidant properties of related compounds suggest that this compound may scavenge free radicals effectively. This activity is essential for mitigating oxidative stress in cells, which is linked to various diseases, including cancer and neurodegenerative disorders .
The mechanisms through which this compound exerts its biological effects include:
- Reversible Covalent Bond Formation : The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, facilitating various biochemical transformations.
- Interaction with Biological Targets : The indole ring can engage in π-π stacking and hydrogen bonding with enzymes and receptors, influencing their activity .
Table 1: Summary of Biological Activities
Research Applications
This compound serves as a building block in organic synthesis, particularly for constructing complex molecules through cross-coupling reactions. Its derivatives are being explored for therapeutic applications against various diseases due to their promising biological profiles .
Q & A
Basic Questions
Q. What are the standard synthetic routes for 6-Formyl-1H-indole-2-boronic acid, and how is its structure validated?
- Methodological Answer : The compound is typically synthesized via Miyaura borylation, where a halogenated indole precursor undergoes palladium-catalyzed coupling with bis(pinacolato)diboron. The formyl group can be introduced via formylation reactions (e.g., Vilsmeier-Haack). Key characterization includes:
- ¹H/¹³C NMR : To confirm boronic acid protons (δ ~7–9 ppm in DMSO) and formyl proton (δ ~10 ppm).
- IR Spectroscopy : C=O stretch (~1680–1700 cm⁻¹) for the formyl group and B–O stretches (~1350 cm⁻¹).
- Mass Spectrometry : To verify molecular weight and purity.
- X-ray Crystallography (if available): For unambiguous structural confirmation .
Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?
- Methodological Answer : The boronic acid moiety enables coupling with aryl halides under Pd catalysis. The formyl group allows post-functionalization (e.g., condensation with amines to form Schiff bases). Standard conditions include Pd(PPh₃)₄, base (e.g., Na₂CO₃), and polar solvents (e.g., DMF/H₂O). Monitor reaction progress via TLC or HPLC, and purify products via column chromatography .
Q. What analytical techniques are used to study boronic acid-diol interactions in this compound?
- Methodological Answer : Fluorescence or UV-Vis spectroscopy monitors binding with diols (e.g., saccharides). Titration experiments quantify association constants (Ka). Competitive assays with alizarin red S (ARS) can assess binding affinity. Dynamic light scattering (DLS) or NMR may detect nanoscale assembly induced by diol binding .
Advanced Research Questions
Q. How does the electron-withdrawing formyl group affect the acidity and reactivity of the boronic acid moiety?
- Methodological Answer : The formyl group increases boronic acid acidity by stabilizing the conjugate base via resonance. This enhances its reactivity in esterification with diols but may reduce stability in aqueous media. Measure pKa via potentiometric titration or ¹¹B NMR. Compare coupling efficiency with non-substituted analogs to isolate electronic effects .
Q. What strategies prevent interference between the formyl group and boronic acid during multi-step syntheses?
- Methodological Answer :
- Protection/Deprotection : Use acetals to protect the formyl group during boronic acid reactions.
- Sequential Functionalization : Perform cross-coupling first, then derivatize the formyl group.
- pH Control : Maintain mildly acidic conditions (pH 5–7) to stabilize the boronic acid while minimizing aldehyde reactivity .
Q. How can this compound be integrated into dynamic covalent systems for sensing applications?
- Methodological Answer : Combine with diol-containing fluorophores (e.g., anthracene derivatives) to create reversible sensors. The boronic acid-diol binding induces fluorescence changes. For advanced systems, use multicomponent assemblies (e.g., with cyclodextrins) to enhance selectivity. Validate via isothermal titration calorimetry (ITC) and confocal microscopy in cellular models .
Q. How do steric effects from the indole core influence cross-coupling efficiency?
- Methodological Answer : Steric hindrance at C2 may slow transmetallation steps. Optimize using bulky ligands (e.g., XPhos) or elevated temperatures. Compare yields with less hindered analogs (e.g., phenylboronic acid). Computational modeling (DFT) can predict transition-state geometries .
Data Contradiction and Troubleshooting
Q. How to resolve discrepancies in observed vs. theoretical yields for cross-coupling reactions?
- Methodological Answer :
- Purity Check : Ensure boronic acid is free from deboronation byproducts (e.g., via ¹¹B NMR).
- Side Reactions : Test for formyl group oxidation or unintended Schiff base formation using LC-MS.
- Catalyst Screening : Switch to air-stable catalysts (e.g., Pd(OAc)₂/SPhos) if decomposition is suspected .
Q. Why might boronic acid-diol binding assays show inconsistent Ka values?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
